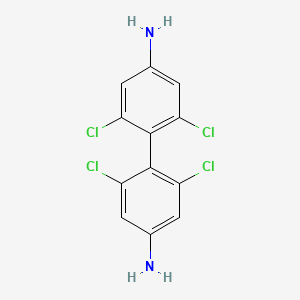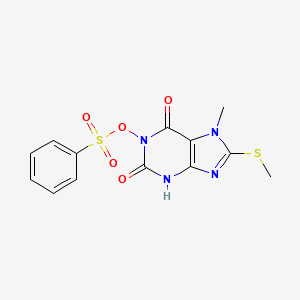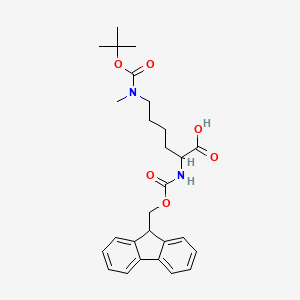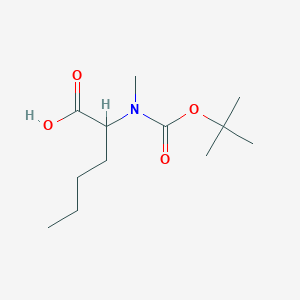![molecular formula C13H20N2S B12807538 1-[2-(Propylsulfanyl)phenyl]piperazine CAS No. 52605-47-7](/img/structure/B12807538.png)
1-[2-(Propylsulfanyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 104123 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it typically includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the use of specific reagents to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions to form the core structure of NSC 104123.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of NSC 104123 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes .
Chemical Reactions Analysis
Types of Reactions: NSC 104123 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
NSC 104123 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 104123 involves its interaction with specific molecular targets in the body. It acts as an inhibitor of squalene synthase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, NSC 104123 reduces cholesterol levels, which can be beneficial in treating conditions like hypercholesterolemia and atherosclerosis .
Comparison with Similar Compounds
NSC 24521:
NSC 8500:
Uniqueness: NSC 104123 is unique due to its specific mechanism of action as a squalene synthase inhibitor. This sets it apart from other compounds with similar structures but different biological activities .
Properties
CAS No. |
52605-47-7 |
|---|---|
Molecular Formula |
C13H20N2S |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
1-(2-propylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2S/c1-2-11-16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
CEKPSZQAYKRKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




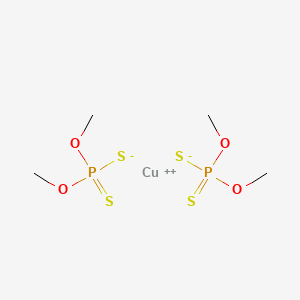

![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)

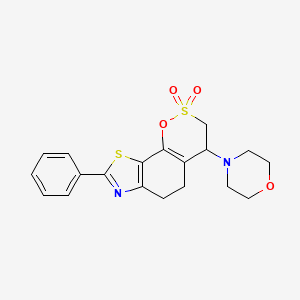
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)


